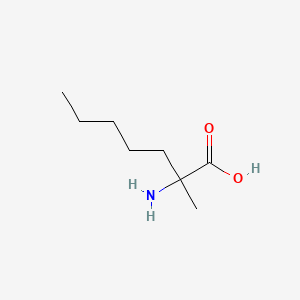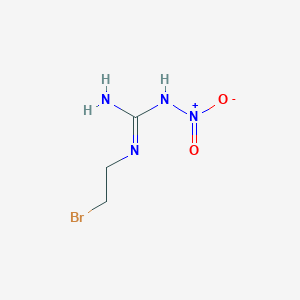
2-Amino-2-methylheptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-methylheptanoic acid is an organic compound with the molecular formula C8H17NO2This compound is a structural isomer of leucine, an essential amino acid, and is used in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-2-methylheptanoic acid can be synthesized through several methods:
Amidomalonate Synthesis: This method involves the alkylation of diethyl acetamidomalonate with a primary alkyl halide, followed by hydrolysis and decarboxylation to yield the amino acid.
Reductive Amination: This method involves the reductive amination of an alpha-keto acid with ammonia in the presence of a reducing agent such as sodium borohydride (NaBH4).
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the amidomalonate method due to its efficiency and high yield. The process includes the use of automated reactors and stringent quality control measures to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-methylheptanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes and nitriles.
Reduction: Formation of alcohols and aldehydes.
Substitution: Formation of amides and other derivatives.
Scientific Research Applications
2-Amino-2-methylheptanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-Amino-2-methylheptanoic acid involves its interaction with various molecular targets and pathways:
Protein Synthesis: Acts as a substrate for the synthesis of proteins by incorporating into peptide chains.
Metabolic Pathways: Participates in metabolic pathways, influencing the synthesis and degradation of other amino acids and metabolites .
Comparison with Similar Compounds
Similar Compounds
Leucine: An essential amino acid with a similar structure but different metabolic roles.
Isoleucine: Another essential amino acid with structural similarities but distinct biological functions.
Valine: Shares structural features but has unique metabolic pathways .
Uniqueness
2-Amino-2-methylheptanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its role in various metabolic pathways make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
6269-80-3 |
|---|---|
Molecular Formula |
C8H17NO2 |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
2-amino-2-methylheptanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-3-4-5-6-8(2,9)7(10)11/h3-6,9H2,1-2H3,(H,10,11) |
InChI Key |
HENXVCQQPFPENU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![trisodium;4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[[1-ethyl-6-hydroxy-4-methyl-2-oxo-5-(sulfonatomethyl)pyridin-3-yl]diazenyl]benzenesulfonate](/img/structure/B15196367.png)




